4-(Benzyloxy)pyridine-2,6-dicarboxamide
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Overview
Description
4-(Benzyloxy)pyridine-2,6-dicarboxamide is a compound that belongs to the class of pyridine-2,6-dicarboxamide derivatives. These compounds are known for their significant roles in coordination chemistry, stabilization of reactive species, synthetic modeling of metalloenzyme active sites, catalytic organic transformations, and sensing as well as recognition applications .
Preparation Methods
The synthesis of 4-(Benzyloxy)pyridine-2,6-dicarboxamide typically involves the reaction of pyridine-2,6-dicarboxylic acid chloride with benzyl alcohol in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
4-(Benzyloxy)pyridine-2,6-dicarboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
4-(Benzyloxy)pyridine-2,6-dicarboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)pyridine-2,6-dicarboxamide involves its ability to coordinate with metal ions through its pyridine and amide groups. This coordination can influence the reactivity and stability of the metal ions, making the compound useful in various catalytic and sensing applications .
Comparison with Similar Compounds
4-(Benzyloxy)pyridine-2,6-dicarboxamide can be compared with other pyridine-2,6-dicarboxamide derivatives such as:
N,N’-bis(pyridin-4-yl)pyridine-2,6-dicarboxamide: This compound also forms coordination complexes with metal ions and is used in similar applications.
Naphthyl- and anthrylpyridine-2,6-dicarboxamides: These derivatives are used for spectrophotometric and spectrofluorimetric recognition of metal ions.
Tris(2-pyridyl)amine derivatives: These compounds are known for their ion recognition properties and catalytic applications.
This compound is unique due to its specific structure, which allows for versatile coordination and reactivity with various metal ions, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
350697-54-0 |
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Molecular Formula |
C14H13N3O3 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
4-phenylmethoxypyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C14H13N3O3/c15-13(18)11-6-10(7-12(17-11)14(16)19)20-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,15,18)(H2,16,19) |
InChI Key |
GLLMVKBMOKKJRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=NC(=C2)C(=O)N)C(=O)N |
Origin of Product |
United States |
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